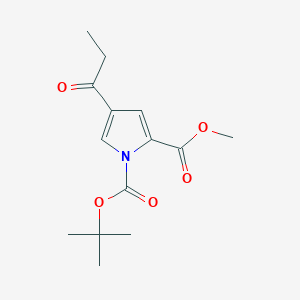

1-(tert-butyl) 2-methyl 4-propionyl-1H-pyrrole-1,2-dicarboxylate

Description

1-(tert-Butyl) 2-methyl 4-propionyl-1H-pyrrole-1,2-dicarboxylate is a pyrrole-based dicarboxylate derivative featuring a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a propionyl group at the 4-position of the pyrrole ring. The tert-butyl and methyl ester groups serve as protective moieties, enhancing stability during synthetic transformations, while the propionyl substituent introduces electron-withdrawing effects, influencing the compound's electronic profile and reactivity .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-propanoylpyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-6-11(16)9-7-10(12(17)19-5)15(8-9)13(18)20-14(2,3)4/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFDHRVFQGGUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C(=C1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-butyl)-2-methyl-4-propionyl-1H-pyrrole-1,2-dicarboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₁₉NO₅

- CAS Number : 1135283-32-7

- Melting Point : 82-84 °C

- Hazard Classification : Irritant

| Property | Value |

|---|---|

| Molecular Weight | 273.31 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of pyrrole derivatives often involves the inhibition of essential bacterial enzymes or pathways. For example, studies have demonstrated that certain pyrrole compounds inhibit the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, which is crucial for bacterial survival and virulence .

Cytotoxicity and Selectivity

Assessing the cytotoxicity of 1-(tert-butyl)-2-methyl-4-propionyl-1H-pyrrole-1,2-dicarboxylate is essential for understanding its therapeutic potential. Related compounds have shown low cytotoxicity with IC50 values greater than 64 μg/mL, indicating a favorable safety profile for further development .

Study on Pyrrole Derivatives

A comprehensive study investigated the structure–activity relationship (SAR) of various pyrrole derivatives. The findings revealed that modifications to the pyrrole ring significantly affected both antimicrobial potency and cytotoxicity. Compounds with electron-withdrawing groups exhibited enhanced activity against M. smegmatis, a model organism for tuberculosis research .

Table 1: Summary of Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Activity Against |

|---|---|---|---|

| Compound A | <0.016 | >64 | M. tuberculosis |

| Compound B | 0.06 | >64 | M. smegmatis |

| Compound C | <0.016 | >64 | Drug-resistant strains |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and dynamics of compounds like 1-(tert-butyl)-2-methyl-4-propionyl-1H-pyrrole-1,2-dicarboxylate. Preliminary animal model tests have indicated that similar pyrrole derivatives exhibit good bioavailability and therapeutic efficacy in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Pyrrole-1,2-dicarboxylates exhibit structural diversity primarily through substitutions at the 4-position. Key analogues include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The propionyl group in the target compound (electron-withdrawing) reduces electron density at the pyrrole ring compared to electron-donating groups like hydroxy . This enhances susceptibility to nucleophilic attack at the 4-position.

- Steric Effects : Bulky substituents (e.g., indolyl-carbonyl in ) lower solubility in polar solvents, whereas smaller groups (e.g., bromo in ) improve compatibility with cross-coupling reactions.

- Chirality : Derivatives like the (2S,4R)-hydroxy analogue highlight the role of stereochemistry in biological activity, a factor less explored in the achiral propionyl derivative.

Physicochemical Properties

- Melting Points : Indolyl-carbonyl derivatives exhibit higher melting points (169–190°C) due to aromatic stacking , whereas bromo and propionyl analogues are expected to have lower melting points (<150°C) owing to reduced crystallinity.

- Spectroscopic Signatures : The propionyl group would display distinct IR carbonyl stretches (~1700 cm⁻¹) and ¹H-NMR signals for the propionyl methyl group (~1.0 ppm, triplet) .

- Stability : Tert-butyl esters enhance thermal stability, while methyl esters are more labile under basic conditions .

Preparation Methods

Esterification and Protection

- The tert-butyl and methyl esters are typically introduced via esterification of the corresponding pyrrole dicarboxylic acid or through selective protection of carboxyl groups.

- The tert-butyl ester group is often installed using tert-butyl alcohol under acidic conditions or via tert-butyl chloroformate reagents.

- Methyl ester formation is achieved by reaction with methanol in acidic or basic media.

Pyrrole Ring Formation

- Pyrrole synthesis can be accomplished by condensation reactions involving α-amino aldehydes and 1,3-dicarbonyl compounds under catalytic conditions.

- Recent advances include zirconium-catalyzed cascade reactions that yield tetrasubstituted 1,3-diacylpyrroles with good yields (up to 88%) under mild conditions (THF/1,4-dioxane and water).

- The use of N-acyl α-aminoaldehydes as precursors allows for the introduction of various substituents, including bulky groups like tert-butyl, enhancing the versatility of the synthetic route.

Introduction of the Propionyl Group at the 4-Position

- Acylation at the 4-position of the pyrrole ring is typically performed via Friedel-Crafts acylation or related electrophilic substitution reactions.

- A novel method involves the use of tin tetrachloride (SnCl4) as a catalyst to promote condensation of tert-butylbenzene derivatives with acetic anhydride and methylacrylaldehyde, producing intermediates that can be converted to propionyl-substituted pyrrole derivatives.

- This method benefits from mild reaction conditions (-30 to -10 °C), short reaction times (1-2.5 hours), and yields above 56%, while minimizing waste generation.

Representative Preparation Procedure

Detailed Research Findings

- The SnCl4-catalyzed condensation provides a streamlined route with fewer steps compared to classical methods, reducing reaction time and waste.

- Zirconium-catalyzed methods enable direct synthesis of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyls, offering high functional group tolerance and configurational stability.

- The choice of protecting groups (tert-butyl and methyl esters) is critical for stability during subsequent acylation and purification steps.

- Reaction parameters such as catalyst loading, temperature, and solvent volume significantly influence yield and purity; optimal SnCl4 loading is 0.4-0.6 mol/mol substrate, and reaction temperature is best maintained between -30 to -10 °C.

- Post-reaction workup involves hydrolysis with dilute hydrochloric acid at 0 °C, organic phase separation, washing, and drying over anhydrous magnesium sulfate to isolate the product.

Summary Table of Key Parameters

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Catalyst (SnCl4) loading | 0.4 - 0.6 mol/mol substrate | Balances cost and reaction efficiency |

| Reaction temperature | -30 to -10 °C | Controls selectivity and yield |

| Addition time (dropwise) | 1.5 - 2.5 hours | Prevents exothermic runaway and side reactions |

| Hydrolysis conditions | 0 °C, 6N HCl, 60-90 mL per mole substrate | Efficient conversion of intermediate to product |

| Solvent | tert-butylbenzene | Acts as solvent and reactant, simplifies process |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-butyl) 2-methyl 4-propionyl-1H-pyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Key steps include:

- Esterification : tert-Butyl and methyl ester groups are introduced via carbodiimide-mediated coupling or acid chloride reactions .

- Propionylation : The 4-position is functionalized using propionyl chloride under anhydrous conditions, often requiring catalytic bases like DMAP .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating the compound in >95% purity .

Data Note : Yield optimization (60–80%) depends on strict temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of ester groups .

Q. How can researchers address challenges in purifying this compound due to its structural complexity?

Methodological Answer:

- Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to resolve diastereomers or regioisomers .

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures produces single crystals for XRD validation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities introduced during propionylation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C (TGA data); store at –20°C in amber vials .

- Hydrolysis Risk : The tert-butyl ester is prone to acidic hydrolysis (pH < 3), while the methyl ester is stable under basic conditions (pH 8–10) .

- Light Sensitivity : UV exposure degrades the propionyl group; use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. What stereochemical effects influence the reactivity of this compound in catalytic asymmetric synthesis?

Methodological Answer:

- Chiral Centers : The (2R,4R) configuration (if present) enhances enantioselectivity in Pd-catalyzed cross-couplings due to steric hindrance from the tert-butyl group .

- Diastereomer Separation : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) can isolate active stereoisomers for pharmacological studies .

Q. How can computational modeling predict reaction pathways for modifying the propionyl group?

Methodological Answer:

Q. What experimental evidence resolves contradictions in reported biological activities of analogous pyrrolidine derivatives?

Methodological Answer:

Q. What strategies optimize regioselectivity in reactions involving the pyrrolidine ring?

Methodological Answer:

- Directing Groups : Install temporary protecting groups (e.g., Boc) at N1 to direct electrophilic substitutions to the 4-position .

- Metal Catalysis : Pd(OAc)₂ with P(t-Bu)₃ ligand selectively functionalizes the 5-position via C–H activation .

Q. How can researchers leverage this compound’s structural motifs in drug discovery pipelines?

Methodological Answer:

Q. What methodologies address discrepancies between computational predictions and experimental reaction outcomes?

Methodological Answer:

- Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify overestimated steric effects .

- High-Throughput Screening : Use robotic platforms to test 100+ solvent/ligand combinations and refine computational models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.